molecular formula C11H10BrNO2S B13634785 6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide

6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide

Cat. No.: B13634785
M. Wt: 300.17 g/mol
InChI Key: FAYIDHATRGBCGN-UHFFFAOYSA-N
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Description

6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide is a complex organic compound with a unique structure that includes a bromine atom, a thiopyrano ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide typically involves a base-mediated cascade [3+3] annulation of indoline-2-thiones and nitroallylic acetates . This one-pot method is efficient and regioselective, producing the desired compound in good yields and short reaction times .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the compound can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound’s properties may be useful in developing new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the indole moiety play crucial roles in binding to these targets, influencing biological pathways and exerting effects at the molecular level. Detailed studies are required to fully elucidate these mechanisms and identify specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid share the indole moiety but differ in their functional groups and overall structure.

    Thiopyrano Compounds: Similar compounds include thiopyran derivatives, which have a sulfur-containing ring structure but may lack the indole moiety.

Uniqueness

6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide is unique due to its combination of a bromine atom, a thiopyrano ring, and an indole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C11H10BrNO2S

Molecular Weight

300.17 g/mol

IUPAC Name

6-bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide

InChI

InChI=1S/C11H10BrNO2S/c12-9-3-1-2-7-8-6-16(14,15)5-4-10(8)13-11(7)9/h1-3,13H,4-6H2

InChI Key

FAYIDHATRGBCGN-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC2=C1NC3=C2C=CC=C3Br

Origin of Product

United States

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